Cas no 42879-57-2 (o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate)

o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate structure
42879-57-2 structure
Product Name:o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
Numero CAS:42879-57-2
MF:C11H17O3PS2
MW:292.354641675949
CID:334643
Update Time:2023-08-03

o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorothioic acid,O-ethyl O-methyl O-[3-methyl-4-(methylthio)phenyl] ester
    • o-ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
    • Phosphorothioic acid, O-ethyl O-methyl O-(3-methyl-4-(methylthio)phenyl) ester
    • o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
    • Inchi: 1S/C11H17O3PS2/c1-5-13-15(16,12-3)14-10-6-7-11(17-4)9(2)8-10/h6-8H,5H2,1-4H3
    • Chiave InChI: LBSJDKVSJIOISM-UHFFFAOYSA-N
    • Sorrisi: S(C)C1=CC=C(C=C1C)OP(OC)(OCC)=S

Proprietà calcolate

  • Massa esatta: 292.036
  • Massa monoisotopica: 292.036
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 275
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 85.1

Proprietà sperimentali

  • Densità: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 345.6°Cat760mmHg
  • Punto di infiammabilità: 162.8°C
  • Indice di rifrazione: 1.558
  • Solubilità: Insuluble (5.3E-3 g/L) (25 ºC),

o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate Letteratura correlata

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